BenchChemオンラインストアへようこそ!

7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

NaV1.7 Pain Electrophysiology

7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine belongs to the class of substituted triazolopyridines, specifically identified as a key structural intermediate in the development of potent sodium channel (NaV1.7) inhibitors. The compound features a [1,2,4]triazolo[4,3-a]pyridine bicyclic core with a bromine atom at the 6-position and a bulky 1-adamantylmethoxy group at the 7-position.

Molecular Formula C17H20BrN3O
Molecular Weight 362.3 g/mol
Cat. No. B13128337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC17H20BrN3O
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)COC4=CC5=NN=CN5C=C4Br
InChIInChI=1S/C17H20BrN3O/c18-14-8-21-10-19-20-16(21)4-15(14)22-9-17-5-11-1-12(6-17)3-13(2-11)7-17/h4,8,10-13H,1-3,5-7,9H2
InChIKeyXOZLYIIIXSCFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine: Core Scaffold for NaV1.7 Inhibitors


7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine belongs to the class of substituted triazolopyridines, specifically identified as a key structural intermediate in the development of potent sodium channel (NaV1.7) inhibitors [1]. The compound features a [1,2,4]triazolo[4,3-a]pyridine bicyclic core with a bromine atom at the 6-position and a bulky 1-adamantylmethoxy group at the 7-position. This substitution pattern is critical for the biological activity of downstream sulfonamide derivatives, which have been characterized in voltage-clamp electrophysiology assays to evaluate their therapeutic potential for pain management [2].

Why 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine Is Not Interchangeable with Other Triazolopyridine or Adamantane Derivatives


The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in ligands for bromodomains, mGlu2 receptors, and adenosine A2A receptors [1]. However, the unique combination of the electron-withdrawing bromo substituent and the lipophilic adamantane cage critically dictates both the pharmacophore geometry and the physicochemical profile required for NaV1.7 channel engagement. Simple replacement of the 1-adamantylmethoxy group with a smaller cyclohexylmethoxy analog results in a >3-fold loss in inhibitory potency in matched molecular pairs, while altering the 3-sulfonamide moiety further modulates activity [2]. Consequently, generic substitution of this specific intermediate with other triazolopyridine or adamantane building blocks cannot preserve the structure-activity relationship (SAR) trajectory essential for generating low-nanomolar NaV1.7 inhibitors.

Quantitative Differentiation Evidence for 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine and Its Closest Analogs


Adamantylmethoxy vs. Cyclohexylmethoxy: >3-Fold Gain in NaV1.7 Inhibitory Potency

In a direct matched-pair comparison from the same patent series, the methanesulfonamide derivative bearing the 7-(adamantan-1-ylmethoxy) substituent exhibits an IC50 of 27.8 nM against human NaV1.7, whereas the corresponding 7-(cyclohexylmethoxy) analog shows a significantly weaker IC50 of 90 nM under identical assay conditions [1][2]. This demonstrates that the rigid, bulky adamantane cage is not merely a passive lipophilic anchor but provides a specific steric and conformational contribution to target binding.

NaV1.7 Pain Electrophysiology

Sulfonamide Vector Tuning: Methanesulfonamide vs. Morpholinosulfonamide Yields 7.6-Fold Potency Window

The 3-amino substituent on the triazolopyridine core provides a critical vector for potency modulation. With the same 7-(adamantan-1-ylmethoxy)-6-bromo scaffold, the methanesulfonamide derivative achieves an IC50 of 27.8 nM, whereas the morpholine-4-sulfonamide derivative exhibits a markedly reduced IC50 of 210 nM [1][2]. This 7.6-fold difference underscores the sensitivity of the core scaffold to N3-substituent choice and highlights the value of the unsubstituted intermediate for divergent SAR exploration.

NaV1.7 SAR Lead Optimization

Bromo Substituent as a Determinant of NaV1.7 vs. Bromodomain Selectivity

The 6-bromo substituent is essential for directing biological activity toward sodium channels rather than bromodomain proteins. While closely related [1,2,4]triazolo[4,3-a]pyridine analogs lacking the bromo group have been reported as bromodomain inhibitors (e.g., binding to BRD4 with Kd values in the sub-micromolar range) [1], the 6-bromo-7-adamantylmethoxy substitution pattern consistently yields potent NaV1.7 blockade in the low nanomolar range [2]. This functional dichotomy provides a clear selectivity rationale for choosing the brominated intermediate.

Selectivity Bromodomain NaV1.7

Physicochemical Profile: Adamantane-Imparted Lipophilicity vs. Bioisosteric Replacements

Although direct experimental logP/logD values for this specific intermediate are not publicly available, the adamantane cage is a well-characterized lipophilic module. In the context of NaV1.7 inhibitors, the adamantylmethoxy group contributes to a calculated topological polar surface area (TPSA) and logP profile that balances CNS penetration potential with solubility [1]. Replacing it with smaller cycloalkyl or linear alkyl ethers (as in the cyclohexylmethoxy comparator) reduces both steric occupancy and lipophilicity, which can compromise target residence time and in vivo efficacy, as inferred from the potency drop observed in electrophysiological assays [2].

Lipophilicity Drug-likeness ADME

High-Value Application Scenarios for 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine


Lead Optimization of NaV1.7 Inhibitors for Chronic Pain

This intermediate is the direct precursor to the most potent NaV1.7 methanesulfonamide inhibitors (IC50 27.8 nM) in the Genentech/Xenon patent series [1]. Procurement of this building block enables rapid parallel synthesis of diverse 3-amino derivatives to fine-tune potency, selectivity, and pharmacokinetics, leveraging the established SAR around the adamantane cage.

Selectivity Profiling Against Off-Target Ion Channels

The 6-bromo-7-adamantylmethoxy scaffold has been used to generate tool compounds for profiling NaV1.7 selectivity over NaV1.5 (cardiac) and other NaV isoforms [1]. This intermediate is therefore valuable for laboratories conducting cardiac safety counter-screens early in the discovery process.

Divergent Synthesis of Sulfonamide and Amide Libraries

Given the 7.6-fold potency range observed between methanesulfonamide (27.8 nM) and morpholinosulfonamide (210 nM) derivatives [2], this bromo intermediate is ideally suited for library synthesis aimed at exploring the N3-substituent pharmacophore, a critical step in balancing potency with metabolic stability and solubility.

Comparative Scaffold Hopping in Ion Channel Drug Discovery

For medicinal chemistry groups evaluating multiple triazolopyridine scaffolds, this compound serves as a reference standard for the adamantane-containing series. Its quantifiable potency advantage over the cyclohexylmethoxy analog (3.2-fold) makes it the benchmark for any scaffold-hopping exercise aiming to replace the adamantane motif without sacrificing target engagement [2].

Quote Request

Request a Quote for 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.